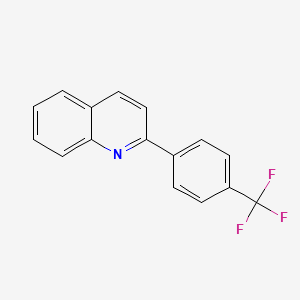

2-(4-(Trifluoromethyl)phenyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H10F3N |

|---|---|

Molecular Weight |

273.25 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]quinoline |

InChI |

InChI=1S/C16H10F3N/c17-16(18,19)13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)20-15/h1-10H |

InChI Key |

BIROZGRKADIQHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Photophysical Properties

Trifluoromethylated quinoline (B57606) derivatives are known for their interesting photophysical properties, particularly their fluorescence. The emission characteristics are often influenced by the solvent polarity and the nature of substituents on the quinoline and phenyl rings.

Studies on related compounds have shown that they can exhibit significant fluorescence quantum yields, which is a measure of the efficiency of the fluorescence process. The quantum yield can vary in different solvents, indicating a sensitivity of the excited state to the surrounding environment.

Interactive Data Table: of a Related Trifluoromethylated Quinoline-Phenol Schiff Base in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Stokes Shift (nm) |

| Chloroform | 273, 372 | 488 | 0.83 | 116 |

| DMSO | 273, 356 | 484 | 0.72 | 128 |

| Methanol | - | - | 0.13-0.85 | 65-130 |

Data is for (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol and is illustrative. beilstein-journals.orgnih.govbeilstein-archives.org

The observed Stokes shifts, which is the difference between the absorption and emission maxima, are also solvent-dependent, with larger shifts often seen in more polar solvents. beilstein-journals.orgnih.gov This solvatochromism is a valuable property for the development of chemical sensors.

Intermolecular Interactions:the Cf3 Group Can Influence How Molecules Pack in the Solid State, Affecting Thin Film Morphology. This Can Impact Charge Transport Properties and the Efficiency of Solid State Luminescence. by Providing Steric Hindrance, It Can Disrupt π–π Stacking, Which Can Be Beneficial in Reducing Aggregation Caused Quenching in Oled Emitters.rsc.org

Computational studies using Density Functional Theory (DFT) are often employed to predict the electronic structure and properties of such molecules, including HOMO-LUMO gaps, which are indicative of their potential in optoelectronic applications. ankara.edu.trarabjchem.org

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 2-(4-(Trifluoromethyl)phenyl)quinoline | - |

| Tris-(8-hydroxyquinolinato) aluminum | Alq3 |

| 8,8'-dimethoxy-5,5'-bisquinoline | DMeOBQ |

| 5,7-dibromo-8-hydroxyquinoline | - |

| 2-methyl-8-quinolinol | Me-HQ |

| 9,9-dimethyl-10-(quinolin-2-yl)-9,10-dihydroacridine | PXZ-QL |

| Poly[2-methoxy-5-(2'-ethyl-hexoxy)-1,4-phenylenevinylene] | MEH-PPV |

| N,N′-diphenyl-N,N′-bis(1-napthyl-phenyl)-1.1′-biphenyl-4.4′-diamine | NPB |

| 4,4′,4″-tris[2-naphthyl(phenyl)amino]triphenylamine | 2-TNATA |

| 2,2',2”-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) | TPBi |

| 4,4'-di-tert-butyl-2,2'-bipyridine | dtbpy |

| tri(quinolin-8-yl)-λ³-stibane | SbQ₃ |

| di(quinolin-8-yl)-phenyl-λ³-stibane | SbQ₂Ph |

| 2-(2,4-difluorophenyl)pyridine | dfppy |

Advanced Characterization and Computational Insights into 2 4 Trifluoromethyl Phenyl Quinoline

Spectroscopic Analysis for Structure and Electronic Properties

Spectroscopic techniques are indispensable for elucidating the molecular structure and exploring the electronic behavior of 2-(4-(trifluoromethyl)phenyl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the molecular structure of this compound by mapping the chemical environments of its constituent atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoline (B57606) and the trifluoromethylphenyl rings. Protons on the quinoline moiety typically appear in the aromatic region (δ 7.0-8.5 ppm). uncw.edu The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton, confirming the substitution pattern. The concentration of the sample can influence the chemical shifts due to potential π-π stacking interactions between quinoline rings. uncw.edu

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, showing signals for each unique carbon atom. The carbon of the trifluoromethyl group (CF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms. nih.gov The chemical shifts of the aromatic carbons provide further evidence for the connectivity of the phenyl and quinoline rings.

¹⁹F NMR: The fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, a single, sharp signal is anticipated for the three equivalent fluorine atoms of the CF₃ group. In similar compounds, this signal typically appears around -62 to -63 ppm. nih.govrsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H | 7.0 - 8.5 | Complex multiplets in the aromatic region corresponding to quinoline and phenyl protons. |

| ¹³C | 115 - 160 | Signals for aromatic carbons. A characteristic quartet for the CF₃ carbon is expected. |

| ¹⁹F | ~ -62 | A sharp singlet corresponding to the three fluorine atoms of the CF₃ group. |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

UV-Vis and fluorescence spectroscopy are employed to probe the electronic transitions within the molecule.

UV-Vis Absorption: The UV-Vis spectrum of quinoline derivatives typically displays absorption bands in the 250–400 nm range. nih.gov These bands are generally attributed to π → π* electronic transitions within the conjugated aromatic system of the quinoline and phenyl rings. The presence of the electron-withdrawing trifluoromethyl group can influence the energy of these transitions, potentially leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). Transitions above 350 nm may indicate intramolecular charge-transfer (ICT) character. nih.gov

Fluorescence Emission: Many quinoline derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission. The emission wavelength and quantum yield (Φf) are sensitive to the molecular structure and the solvent environment. nih.govbeilstein-journals.org The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the extent of geometric relaxation in the excited state. nih.gov

Table 2: Typical Photophysical Properties of Substituted Quinolines

| Property | Typical Range | Significance |

| Absorption λmax | 250 - 400 nm | Corresponds to π → π* and n → π* electronic transitions. |

| Emission λmax | 400 - 550 nm | Wavelength of emitted light after excitation. |

| Stokes Shift | 60 - 150 nm | Energy difference between absorption and emission maxima. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.8 | Efficiency of the fluorescence process. |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₀F₃N), the calculated exact mass is approximately 273.0765 g/mol . Techniques like electrospray ionization (ESI) or electron ionization (EI) would be used. nih.govmcmaster.ca The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds precisely to this calculated value, confirming the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information; for quinolines, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN). mcmaster.ca

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly those based on quantum mechanics, provide deep insights into the molecular properties of this compound at an atomic level.

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, molecular geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), can be performed to: rsc.org

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. dergipark.org.tr

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and chemical reactivity.

Determine Global Reactivity Descriptors: Calculate properties like chemical hardness, softness, and electronegativity, which provide quantitative measures of the molecule's stability and reactivity. rsc.org

Table 3: Properties Investigated by DFT for Quinoline Derivatives

| Calculated Property | Information Provided |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles. |

| Vibrational Frequencies | Predicted IR and Raman spectra for structural validation. |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. |

| Global Reactivity Descriptors | Chemical hardness, softness, electronegativity, electrophilicity index. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.orglibretexts.org

HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The spatial distribution of these orbitals, calculated using DFT, indicates the likely sites of reaction on the molecule.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap suggests the molecule is more reactive. The HOMO-LUMO gap is also correlated with the electronic absorption properties of the molecule, as the lowest energy electronic transition is often the HOMO to LUMO transition.

Table 4: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Represents the ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A large gap indicates high stability and low reactivity. A small gap indicates higher reactivity. |

Concluding Remarks and Future Research Perspectives

Synthesis and Application Advancements of 2-(4-(Trifluoromethyl)phenyl)quinoline

The synthesis of the 2-aryl-quinoline scaffold, the core of this compound, has seen significant evolution. Classical methods such as the Skraup, Doebner, and Friedländer reactions have been foundational. mdpi.comnih.gov However, recent research has focused on developing more efficient, sustainable, and versatile synthetic protocols. These advancements include the use of novel catalysts, greener reaction conditions, and one-pot procedures that improve yields and reduce environmental impact. rsc.orgnih.gov For instance, transition-metal-free and iodine-catalyzed reactions have emerged as powerful alternatives for constructing the quinoline (B57606) ring. mdpi.com

The introduction of the trifluoromethyl (CF3) group is a critical strategic decision in the design of bioactive molecules. researchgate.net The CF3 group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netmdpi.com This is due to the high bond energy of the C-F bond and the group's steric and electronic effects. mdpi.com Consequently, trifluoromethylated quinolines are prominent in drug discovery programs. For example, Mefloquine, an antimalarial drug, features two trifluoromethyl groups on the quinoline core, highlighting the utility of this functionalization in developing effective therapeutic agents. nih.gov

Recent applications of structurally similar trifluoromethyl-containing quinolines have shown significant promise. Novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been investigated as potent anti-cancer agents that target the SGK1 kinase, inducing apoptosis and cell cycle arrest in cancer cell lines. nih.govresearchgate.net Other fluorinated quinoline analogs have demonstrated considerable antifungal activity. nih.gov Beyond pharmacology, quinoline compounds are noted for their strong fluorescence, leading to applications as electroluminescent materials and dyes. nih.gov The synthesis of various bis- and tris-alkynylated 2-trifluoromethylquinolines has been explored to study their photophysical properties for potential use in optical materials. nih.gov

Table 1: Summary of Synthetic Advancements for Quinolines

| Synthetic Strategy | Description | Key Advantages |

|---|---|---|

| Classical Reactions | Includes Friedländer, Skraup, and Doebner syntheses, often requiring harsh conditions. mdpi.comnih.gov | Foundational and well-established methods for quinoline core synthesis. |

| Catalytic Methods | Employs catalysts such as nickel(II), copper-zinc, and silver triflate to facilitate cyclization and condensation reactions. nih.gov | Increased efficiency, milder reaction conditions, and often higher yields. |

| Green Chemistry Approaches | Utilizes environmentally friendly conditions like microwave irradiation, ultrasound, or solvent-free reactions. rsc.orgnih.gov | Reduced environmental impact, shorter reaction times, and improved sustainability. |

| Oxidative Annulation | Involves the use of an oxidizing agent to promote the cyclization and aromatization steps in quinoline formation. mdpi.com | Allows for the use of simple and readily available starting materials. |

| Trifluoromethylation Strategies | Involves the annulation of trifluoromethyl building blocks with suitable reaction partners to construct the desired quinoline scaffold. researchgate.net | Directly incorporates the crucial CF3 group, enhancing lipophilicity and metabolic stability for drug candidates. researchgate.netmdpi.com |

Identification of Future Research Directions and Unexplored Avenues

While the foundational knowledge of quinoline synthesis and the benefits of trifluoromethylation are well-established, the specific potential of this compound remains largely untapped. Future research should be directed toward a systematic exploration of its properties and applications.

One of the most promising avenues is in medicinal chemistry . Given the demonstrated anti-cancer and antifungal activities of similar compounds, a comprehensive screening of this compound against various cancer cell lines and pathogenic fungi is warranted. nih.govnih.gov Mechanistic studies to identify its specific biological targets, such as protein kinases, would be a critical next step. Furthermore, its potential as an antiviral or antimalarial agent, traditional strengths of the quinoline scaffold, should be investigated. nih.govnih.gov

In the field of materials science , the photophysical properties of this compound are an unexplored frontier. Research should focus on characterizing its absorption and fluorescence spectra to evaluate its suitability for use in organic light-emitting diodes (OLEDs), chemical sensors, or as a fluorescent probe in biological imaging. nih.gov

Further synthetic modifications of the molecule could unlock new functionalities. The development of novel, highly regioselective synthetic methods would be valuable. mdpi.com Functionalization of the quinoline and phenyl rings could be explored to modulate its electronic properties, solubility, and biological activity, creating a library of derivatives for structure-activity relationship (SAR) studies.

Table 2: Proposed Future Research Directions

| Research Area | Specific Focus | Potential Outcome |

|---|---|---|

| Medicinal Chemistry | In-vitro screening for anticancer, antifungal, and antiviral activity. nih.govnih.govnih.gov | Identification of lead compounds for new drug development. |

| Mechanism of action studies to identify biological targets (e.g., kinase inhibition). nih.gov | Understanding of therapeutic pathways and optimization of compound efficacy. | |

| Materials Science | Characterization of photophysical properties (absorption, fluorescence, quantum yield). nih.gov | Development of new materials for OLEDs, sensors, or fluorescent dyes. |

| Investigation into its use as a ligand for transition metal complexes. mdpi.com | Creation of novel catalysts or photophysically active metal complexes. | |

| Synthetic Chemistry | Development of more efficient and sustainable synthetic routes. rsc.org | Greener and more cost-effective production methods. |

| Creation of a library of derivatives through further functionalization. | Elucidation of structure-activity relationships to fine-tune properties. |

Broader Impact and Potential for Interdisciplinary Research

The focused study of this compound has the potential for significant broader impact by fostering interdisciplinary collaboration. Progress in this area necessitates a convergence of expertise from synthetic organic chemistry, medicinal chemistry, pharmacology, and materials science.

Chemistry and Biology Interface: Synthetic chemists can design and produce novel derivatives, which can then be evaluated by pharmacologists and biochemists to understand their biological activity and mechanisms of action. This synergistic relationship is the cornerstone of modern drug discovery and could lead to the development of new therapeutics for diseases like cancer. nih.govnih.gov

Chemistry and Physics Interface: The exploration of the compound's optical and electronic properties requires collaboration between chemists and physicists. This could lead to breakthroughs in the design of next-generation electronic displays, lighting, and diagnostic tools. nih.gov

Catalysis and Industrial Applications: The quinoline core can act as a bidentate ligand in transition metal complexes. mdpi.com Research into the coordination chemistry of this compound could yield novel catalysts for important industrial chemical transformations, contributing to more efficient and sustainable manufacturing processes.

Q & A

Q. What are the established synthetic routes for preparing 2-(4-(Trifluoromethyl)phenyl)quinoline, and what are their advantages/limitations?

The synthesis of this compound typically involves electrophilic cyclization or trifluoromethylation strategies. Key methods include:

- Electrophilic Iodocyclization : Perfluoroalkyl propargylimines undergo iodocyclization to yield 2-trifluoromethyl quinolines with high regioselectivity. This method is efficient but requires precise control of reaction conditions (e.g., iodine stoichiometry) to avoid side products .

- Trifluoroiodomethane-Zinc-SO₂ Systems : Direct trifluoromethylation of aromatic amines, though limited by substrate compatibility. Yields depend on electron density at the reaction site .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling between halogenated quinolines and trifluoromethylphenyl boronic acids. This route offers modularity but requires palladium catalysts and inert conditions .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond lengths, angles, and crystal packing. Hydrogen bonding patterns can be analyzed via graph set theory to validate intermolecular interactions .

- NMR Spectroscopy : ¹⁹F NMR is essential for verifying trifluoromethyl group integration and electronic environment. ¹H-¹³C HMBC correlations confirm quinoline ring substitution .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing isotopic patterns of chlorine/fluorine .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The -CF₃ group is strongly electron-withdrawing, reducing electron density at the quinoline ring. This effect:

- Enhances electrophilic substitution resistance at the 4-position.

- Stabilizes charge-transfer complexes in fluorescence studies. Computational methods (DFT) are recommended to map electrostatic potential surfaces .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound derivatives in pharmacological studies?

Discrepancies may arise from:

- Purity Issues : Validate compound purity via HPLC (≥95%) and DSC (melting point analysis) to exclude impurities affecting biological assays .

- Solubility Variability : Use standardized solvents (e.g., DMSO with <0.1% water) for in vitro studies. Surface plasmon resonance (SPR) can quantify binding affinities under controlled conditions .

- Metabolic Stability : Perform hepatic microsomal assays to assess cytochrome P450 interactions, which may explain inconsistent in vivo results .

Q. What strategies optimize the solid-state properties (e.g., crystallinity, stability) of this compound for material science applications?

- Cocrystal Engineering : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to enhance thermal stability. Graph set analysis (R₂²(8) motifs) predicts robust supramolecular architectures .

- Polymorph Screening : Use solvent-drop grinding with varying polar solvents (e.g., ethanol vs. acetonitrile) to isolate metastable polymorphs. Monitor via PXRD .

Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C-H activation vs. trifluoromethyl group participation) .

- In Situ Spectroscopy : Operando IR or Raman spectroscopy tracks intermediate species during catalysis. For example, monitor quinoline ring distortion under catalytic conditions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

Q. Table 2. Recommended Characterization Workflow

| Technique | Application | Critical Parameters |

|---|---|---|

| X-ray Crystallography | Absolute configuration validation | SHELXL refinement (R1 < 0.05) |

| ¹⁹F NMR | CF₃ group electronic environment | Referencing (CFCl₃ at 0 ppm) |

| HRMS | Molecular formula confirmation | Resolution ≤ 3 ppm error |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.